Di-tert-butyl piperazine-1,4-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337995 | |
| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76535-75-6 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di Tert Butyl Piperazine 1,4 Dicarboxylate
Direct N-Boc Protection of Piperazine (B1678402)
The most common and direct method for the synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate involves the introduction of a tert-butoxycarbonyl (Boc) group onto both nitrogen atoms of the piperazine ring. This is typically achieved using Di-tert-butyl dicarbonate (B1257347), commonly known as Boc-anhydride.
Reaction with Di-tert-butyl Dicarbonate (Boc-Anhydride)
The reaction of piperazine with Boc-anhydride is a widely employed method for the preparation of this compound. The process involves the nucleophilic attack of the piperazine nitrogens on the electrophilic carbonyl carbons of the Boc-anhydride.
Optimized batch synthesis protocols for the di-protection of piperazine focus on maximizing the yield and purity of the final product by carefully controlling reaction parameters. To ensure the complete di-protection and to account for any reagent inefficiency, a molar ratio of approximately 2.2:1 of Boc-anhydride to piperazine is often utilized. The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to prevent the hydrolysis of the Boc-anhydride. The presence of a base is crucial to neutralize the acidic byproducts and to maintain an alkaline environment (pH > 10), which facilitates the nucleophilic attack of the piperazine's amine groups. Common bases for this purpose include sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N).
Optimized Batch Synthesis Conditions for this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Reagents | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Starting material and protecting group source |
| Molar Ratio | ~2.2 : 1 (Boc₂O : Piperazine) | Ensures complete di-protection |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Minimizes hydrolysis of Boc-anhydride |
| Base | Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) | Maintains alkaline conditions for nucleophilic attack |
| Temperature | Room Temperature | Standard condition for the reaction |
While dedicated flow chemistry protocols for the synthesis of this compound are not extensively documented, its formation as a byproduct in the flow synthesis of mono-Boc-piperazine has been observed. In one such instance, a chilled methanolic solution of piperazine was reacted with a solution of Boc-anhydride introduced via a syringe pump. This process yielded a mixture of mono- and di-Boc piperazine, indicating that the di-substituted product can indeed be formed under continuous flow conditions. Further optimization of reaction parameters such as residence time, temperature, and stoichiometry could potentially lead to a dedicated and efficient flow synthesis method for the target compound. The application of continuous-flow systems has been demonstrated for the synthesis of other medicinally relevant piperazine derivatives, highlighting the potential of this technology in this area. mdpi.com
The N-Boc protection of piperazine can be facilitated by the use of catalysts. 4-Dimethylaminopyridine (DMAP) is a well-known catalyst for acylation reactions and can be employed in the reaction with Boc-anhydride to enhance the reaction rate. orgsyn.org More recently, novel catalytic systems have been explored for N-Boc protection reactions. For instance, piperazine-based ionic liquids immobilized on nanoparticles have been shown to be efficient catalysts for the N-Boc protection of amines under solvent-free conditions, offering advantages such as high chemoselectivity and facile catalyst separation. mdpi.com While not specifically detailed for the di-protection of piperazine, these catalytic approaches represent a promising area for future optimization of the synthesis of this compound.
Alternative Reagents and Conditions for N-Protection
While Di-tert-butyl dicarbonate is the most prevalent reagent for the introduction of the Boc protecting group, the reaction conditions can be varied to optimize the synthesis. The choice of base and solvent can significantly impact the reaction's efficiency. For instance, some protocols may utilize stronger bases or different solvent systems to achieve higher yields or to facilitate purification.
It is important to note that while alternative reagents exist for the N-Boc protection of amines in general, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), their specific application for the direct, one-pot di-protection of piperazine to form this compound is not as commonly reported as the use of Boc-anhydride.
Cyclization Approaches to Piperazine Ring Formation
An alternative strategy to the direct protection of pre-existing piperazine is the formation of the piperazine ring from acyclic precursors, followed by or concurrent with the N-Boc protection.
One notable method involves the catalytic reductive cyclization of dioximes. In this approach, bis(oximinoalkyl)amines are synthesized and then undergo a stereoselective catalytic reductive cyclization. The resulting piperazine ring can then be protected with Boc-anhydride in the same reaction vessel. For example, a dioxime can be hydrogenated at 50 °C under a hydrogen atmosphere (40 bar) in the presence of a 5%-Pd/C catalyst and Boc-anhydride in methanol (B129727) to yield the corresponding N,N'-di-Boc-protected piperazine. capes.gov.br
Another innovative cyclization approach starts from diethanolamine (B148213). google.comgoogle.com This method involves a three-step sequence:
Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine (B1207034). google.comgoogle.com
Boc Protection: The resulting bis(2-chloroethyl)amine is then reacted with Boc-anhydride to yield tert-butyl bis(2-chloroethyl)carbamate. google.comgoogle.com
Cyclization: Finally, an aminolysis cyclization reaction is carried out using ammonia (B1221849) to form the piperazine ring, yielding N-Boc piperazine, which can then be further protected to give the di-Boc derivative. google.comgoogle.com This method is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions. google.com
Reductive Cyclization of Dioximes
A general and versatile approach for the synthesis of the piperazine core involves the reductive cyclization of dioximes. mdpi.comnih.gov This strategy allows for the construction of piperazines with various substituents from simple primary amines. researchgate.net The process begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net
This dioxime intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com The mechanism for this key step involves the catalytic hydrogenolysis of the N-O bonds in the dioxime, leading to a diimine intermediate. This is followed by cyclization to a dihydropyrazine, which is subsequently reduced to the final piperazine product. mdpi.com
A common catalyst for this transformation is Palladium on carbon (Pd/C). mdpi.com While this method provides a powerful way to construct the core piperazine ring, to obtain this compound, a subsequent protection step is necessary. The newly formed piperazine would be treated with di-tert-butyl dicarbonate (Boc₂O) to add the two tert-butoxycarbonyl groups to the nitrogen atoms.
Table 1: Illustrative Reaction Steps for Piperazine Ring Formation via Reductive Cyclization
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Double Michael Addition | Primary amine, Nitrosoalkene precursors | Bis(oximinoalkyl)amine |
| 2 | Catalytic Reductive Cyclization | Bis(oximinoalkyl)amine, H₂, Pd/C catalyst | Substituted piperazine |
Strategies Involving Bis(2-chloroethyl)amine Precursors
Another synthetic route to the piperazine core involves the use of bis(2-chloroethyl)amine as a key precursor. This method builds the heterocyclic ring through cyclization. A patented method for producing N-Boc piperazine, a related mono-protected compound, highlights this strategy. google.com
The synthesis begins with the reaction of diethanolamine with a chlorinating agent like thionyl chloride to generate bis(2-chloroethyl)amine. google.com This amine is then reacted with di-tert-butyl dicarbonate to yield tert-butyl bis(2-chloroethyl)carbamate. google.com In the final step, this intermediate undergoes a cyclization reaction with aqueous ammonia to form N-Boc piperazine. google.com
To arrive at the target compound, this compound, an additional step would be required to introduce the second Boc group onto the remaining unprotected nitrogen of the N-Boc piperazine.
Table 2: Synthesis of N-Boc Piperazine from Diethanolamine
| Step | Reactants | Product |
|---|---|---|
| 1 | Diethanolamine, Thionyl chloride | Bis(2-chloroethyl)amine |
| 2 | Bis(2-chloroethyl)amine, Di-tert-butyl dicarbonate | Tert-butyl bis(2-chloroethyl)carbamate |
Industrial Scale Synthetic Considerations
For the large-scale industrial production of piperazine derivatives, factors such as cost of raw materials, reaction conditions, yield, and purity are paramount. The synthetic method starting from diethanolamine is noted for its suitability for industrial production due to easily available raw materials, mild reaction conditions, and high yield and purity of the resulting N-Boc piperazine. google.com
A specific industrial process involves reacting bis(2-chloroethyl)amine with Boc anhydride (B1165640) in an aqueous solution kept at an alkaline pH with an inorganic base like sodium carbonate. The reaction proceeds at 10-30°C for at least 12 hours. Subsequently, the cyclization is induced by heating to 55-65°C and slowly adding ammonia water. This process has been reported to produce N-Boc piperazine with a yield of 94.3% and a purity of 99.42%. google.com The subsequent conversion to this compound would then be undertaken.
Another common industrial approach is the direct protection of piperazine with di-tert-butyl dicarbonate. This method is straightforward but requires careful control of reaction conditions to maximize the yield of the di-substituted product over the mono-substituted version. chemicalbook.com The choice of solvent, base, and reaction temperature is critical for optimizing the yield and purity on an industrial scale.
Chemical Transformations and Derivatization of Di Tert Butyl Piperazine 1,4 Dicarboxylate
Deprotection Strategies of Boc Groups
Acid-Catalyzed Deprotection: The most common method for Boc cleavage involves treatment with strong acids. mdpi.comresearchgate.net Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable organic solvent are frequently employed. researchgate.netresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. youtube.com This intermediate readily decarboxylates to release the free amine and carbon dioxide. acsgcipr.org While effective, these strong acidic conditions may not be suitable for substrates containing other acid-labile groups. mdpi.com
Thermal Deprotection: An alternative, catalyst-free method for Boc removal is thermal deprotection. researchgate.net This process involves heating the N-Boc protected amine, often in a high-boiling point solvent, to induce the cleavage of the protecting group. acsgcipr.orgacs.org The mechanism is believed to proceed through a concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net This method avoids the use of strong acids and can be advantageous for preventing aqueous workups, allowing for direct use in subsequent reaction steps. researchgate.net However, it requires high temperatures, which may cause side reactions or racemization in chiral substrates. acsgcipr.org
| Method | Typical Reagents/Conditions | Key Features | Citation |
|---|---|---|---|
| Acid-Catalyzed | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM); 4M HCl in Dioxane | Fast and efficient at room temperature; widely applicable. | researchgate.netrsc.org |
| Thermal | Heating in solvents like Methanol (B129727), TFE, or Toluene (e.g., 240-270 °C) | Catalyst-free; avoids acidic conditions and aqueous workup. | acs.orgnih.gov |
| Lewis Acid | CeCl3·7H2O−NaI, Sn(OTf)2, BiCl3 | Offers alternative reactivity and selectivity profiles. | researchgate.netresearchgate.net |
| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | Acts as both reaction medium and catalyst; considered a greener alternative. | mdpi.com |
**3.2. Functionalization of the Piperazine (B1678402) Ring System
With the nitrogen atoms protected, the carbon skeleton of the piperazine ring becomes a target for functionalization, enabling the introduction of various substituents.
Direct C–H functionalization of the piperazine ring, particularly at the α-carbon positions, is a powerful strategy for creating derivatives. beilstein-journals.org A primary method involves the deprotonation of the α-carbon using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to form a 2-lithio derivative. researchgate.net This lithiated intermediate can then be trapped by a variety of electrophiles. beilstein-journals.org
Recent advances have also utilized photoredox catalysis for C–H functionalization. mdpi.comencyclopedia.pub For instance, using an iridium-based photocatalyst, N-Boc piperazines can be coupled with electron-deficient arenes or vinyl sulfones to generate α-arylated or α-vinylated products. mdpi.comencyclopedia.pub
While the protected piperazine ring itself is not highly susceptible to nucleophilic attack, its derivatives can undergo such reactions. For example, after an initial functionalization, such as the introduction of a leaving group on a side chain, nucleophilic substitution can be employed. More commonly, the di-Boc-piperazine itself, once deprotected to the mono-Boc-piperazine or the free piperazine, acts as a nucleophile to attack electrophilic centers like alkyl halides or activated aryl systems in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
Alkylation and acylation primarily occur at the carbon positions following a lithiation step as described for electrophilic substitutions. beilstein-journals.orgresearchgate.net After generating the α-lithiated intermediate, it can be quenched with alkyl halides (e.g., methyl iodide) or acylating agents (e.g., methyl chloroformate) to install alkyl or acyl groups. whiterose.ac.uk This lithiation-trapping sequence is a versatile method for introducing a wide range of substituents onto the piperazine backbone. whiterose.ac.uk
| Reaction Type | Key Reagents | Product Type | Citation |
|---|---|---|---|
| α-Lithiation/Electrophilic Trapping | 1. s-BuLi, TMEDA, -78 °C; 2. Electrophile (e.g., MeI, TMSCl, Ph2CO) | α-Substituted Piperazines | beilstein-journals.orgnih.gov |
| Photoredox C-H Arylation | Ir(ppy)3, 1,4-dicyanobenzene, light source | α-Aryl Piperazines | mdpi.comencyclopedia.pub |
| Photoredox C-H Vinylation | Ir(ppy)3, vinyl sulfone, light source | α-Vinyl Piperazines | mdpi.com |
| Negishi Coupling | 1. s-BuLi; 2. ZnCl2; 3. Aryl bromide, Pd(dba)2, RuPhos | α-Aryl Piperazines | whiterose.ac.uk |
Synthesis of Chiral Di-tert-butyl piperazine-1,4-dicarboxylate Derivatives
The creation of enantiomerically enriched piperazine derivatives is of great interest for pharmaceutical applications. Asymmetric functionalization of the di-Boc-piperazine ring has been achieved primarily through asymmetric deprotonation. nih.gov This strategy involves using a strong organolithium base in complex with a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. whiterose.ac.uk This chiral base selectively removes a proton from one of the enantiotopic C-H bonds at the α-position, generating a configurationally stable organolithium intermediate. nih.govwhiterose.ac.uk
Subsequent quenching of this chiral intermediate with an electrophile leads to the formation of an enantiomerically enriched α-substituted piperazine. researchgate.net Another approach involves using a chiral auxiliary on one of the piperazine nitrogens, which directs the stereochemical outcome of the functionalization reaction at the opposite side of the ring. nih.gov
Multi-step Organic Synthesis Pathways Utilizing the Compound
This compound and its mono-protected counterpart, 1-Boc-piperazine, are foundational building blocks in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). mdpi.com
For example, in the synthesis of the antipsychotic drug Brexpiprazole, N-Boc-piperazine is used as a nucleophile to displace a fluorine atom on a 2-chloro-6-fluorobenzaldehyde (B137617) derivative in a key step. mdpi.com After further transformations to build a benzothiophene (B83047) ring, the Boc group is deprotected to yield a crucial intermediate. mdpi.com
Similarly, the synthesis of various biologically active compounds often involves an initial acylation or alkylation of mono-Boc-piperazine at the free secondary amine, followed by deprotection of the Boc group and subsequent reaction at the newly revealed amine. jgtps.com This sequential protection-functionalization-deprotection strategy allows for the controlled and regioselective construction of unsymmetrically substituted piperazine derivatives, which are common motifs in drug discovery. mdpi.com
Spectroscopic and Structural Elucidation of Di Tert Butyl Piperazine 1,4 Dicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Di-tert-butyl piperazine-1,4-dicarboxylate, both ¹H and ¹³C NMR are routinely employed.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The two tert-butoxycarbonyl (Boc) groups are chemically equivalent, as are the four methylene (B1212753) protons of the piperazine (B1678402) ring.
Key signals in the ¹H NMR spectrum include:
A prominent singlet appearing around δ 1.4 ppm . This signal corresponds to the 18 equivalent protons of the two tert-butyl groups.
A singlet observed between δ 3.4 and 3.6 ppm is assigned to the 8 protons of the piperazine ring. The equivalence of these protons indicates a rapid conformational exchange on the NMR timescale.
Table 1: ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | ~1.4 | Singlet | 18H |
| Piperazine CH₂ | ~3.4-3.6 | Singlet | 8H |
Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used. rsc.org
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, the spectrum is also relatively simple.
Characteristic peaks in the ¹³C NMR spectrum are:
A signal for the quaternary carbons of the tert-butyl groups.
A signal for the methyl carbons of the tert-butyl groups, typically appearing around δ 28.6 ppm . rsc.org
A signal corresponding to the carbonyl carbons of the carbamate (B1207046) groups, which is observed further downfield at approximately δ 154.9 ppm . rsc.org
A signal for the carbons of the piperazine ring, which appears around δ 45.9 ppm . rsc.org
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| tert-butyl (quaternary C) | ~79.9 |
| tert-butyl (CH₃) | ~28.6 |
| Piperazine CH₂ | ~45.9 |
| Carbonyl (C=O) | ~154.9 |
Note: The exact chemical shifts can be influenced by the solvent and the specific NMR spectrometer frequency. rsc.org
While ¹H and ¹³C NMR are often sufficient for routine characterization, advanced NMR techniques can provide unambiguous structural confirmation, especially for more complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons within the molecule. For instance, an HMBC experiment would show a correlation between the piperazine protons and the carbonyl carbon of the Boc group, confirming the site of acylation.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.
GC-MS is a common method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound typically shows a prominent peak for the molecular ion [M]⁺. However, due to the lability of the Boc groups, fragmentation is common. A characteristic fragmentation pattern involves the loss of one or both tert-butyl groups, leading to significant peaks at m/z values corresponding to [M-57]⁺ and [M-101]⁺, representing the loss of a tert-butyl radical and isobutylene (B52900) plus a hydrogen atom, respectively. The base peak in the GC-MS spectrum is often observed at m/z 57, corresponding to the stable tert-butyl cation. nih.gov
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is frequently used to monitor reactions involving this compound and its derivatives. Soft ionization techniques such as electrospray ionization (ESI) are commonly employed. In a typical ESI-MS experiment, the compound is protonated to form the [M+H]⁺ ion or adducted with a sodium ion to form [M+Na]⁺. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z) measurement, HRMS can unequivocally confirm the molecular formula of a compound. For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₄H₂₆N₂O₄. nih.gov
An experimental HRMS analysis would be expected to yield a measured mass that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the compound's identity. Studies on related piperazine derivatives routinely employ HRMS to validate their structures after synthesis. mdpi.com
Table 1: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) | Ion Type (Example) | Expected m/z |
|---|---|---|---|
| C₁₄H₂₆N₂O₄ | 286.18925731 | [M+H]⁺ | 287.1965 |
| C₁₄H₂₆N₂O₄ | 286.18925731 | [M+Na]⁺ | 309.1785 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint. The IR spectrum of this compound is dominated by characteristic absorptions corresponding to its carbamate and alkyl functionalities.
The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the tert-butoxycarbonyl (Boc) protectors. This band typically appears in the region of 1680-1700 cm⁻¹. Other significant peaks include C-H stretching vibrations from the tert-butyl and piperazine ring methylene groups, as well as C-N and C-O stretching vibrations. rsc.org Analysis of related N-Boc piperazine derivatives confirms these characteristic absorption regions. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H | Stretch | 2850-2980 | Medium-Strong |
| Carbonyl (C=O) | Stretch | 1680-1700 | Strong |
| Carbamate C-N | Stretch | 1200-1300 | Medium |
| Carbamate C-O | Stretch | 1150-1250 | Medium |
X-ray Diffraction Studies for Solid-State Structure Determination
Single crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's solid-state structure. While the specific crystal structure for the parent this compound is not detailed in the provided search results, extensive studies on its derivatives provide consistent and valuable structural insights. researchgate.netresearchgate.net
A recurring feature in the crystal structures of 1,4-disubstituted piperazines is that the piperazine ring adopts a stable chair conformation. researchgate.netnih.govnih.govresearchgate.net In this conformation, the bulky substituents on the nitrogen atoms, such as the tert-butoxycarbonyl groups, typically occupy the equatorial positions to minimize steric strain. This arrangement results in a more thermodynamically stable structure. For instance, the analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and 1,4-bis(4-cyanobenzyl)piperazine both confirm this chair conformation with equatorial substituents. researchgate.netresearchgate.net
Table 3: Crystallographic Data Summary for Selected Piperazine Derivatives
| Compound | Crystal System | Space Group | Piperazine Conformation | Reference |
|---|---|---|---|---|
| 1,4-bis(4-tert-butylbenzyl)piperazine | Triclinic | P-1 | Chair | nih.gov |
| 1,4-bis(4-cyanobenzyl)piperazine | Triclinic | P-1 | Chair | researchgate.net |
| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Monoclinic | P2₁/c | Chair | researchgate.net |
| tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | Monoclinic | P2/c | Chair | researchgate.net |
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In this compound, which lacks strong hydrogen bond donors (e.g., N-H or O-H), the crystal packing is primarily stabilized by weaker forces, such as van der Waals interactions and weak C-H···O hydrogen bonds. nih.gov
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.govnih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For molecules like this compound and its derivatives, the fingerprint plots are typically dominated by H···H contacts, reflecting the prevalence of van der Waals forces. nih.gov Significant contributions from O···H/H···O and C···H/H···C contacts are also observed, which correspond to the weak C-H···O interactions and other close contacts that stabilize the crystal structure. nih.govnih.gov
Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Boc-Protected Amine
| Contact Type | Contribution to Hirshfeld Surface (%) | Interaction Type |
|---|---|---|
| H···H | 74.3% | van der Waals forces |
| C···H/H···C | 11.5% | van der Waals / weak C-H···π |
| O···H/H···O | 9.1% | Weak C-H···O hydrogen bonds |
Computational Chemistry Studies on Di Tert Butyl Piperazine 1,4 Dicarboxylate
Molecular Modeling and Conformation Analysis
The three-dimensional structure and conformational flexibility of Di-tert-butyl piperazine-1,4-dicarboxylate are crucial for its function as a linker and in determining the geometry of its derivatives. Molecular modeling techniques, including molecular mechanics, are used to explore its conformational landscape.
The central piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atoms significantly influences its geometry and conformational energetics. These bulky substituents can lead to a flattening of the chair or the adoption of alternative twist-boat conformations. Conformational analysis of similarly substituted piperazines has shown a preference for the axial conformation of substituents to alleviate steric hindrance. nih.gov In the case of 1,4-disubstituted piperazines like this compound, the two large Boc groups are generally found in a trans-diaxial or diequatorial arrangement in the favored chair conformation.
Computational studies on related piperidine (B6355638)/piperazine-based compounds often begin with building 2D structures and converting them into 3D models. nih.gov These models are then subjected to energy minimization to find the most stable conformations. A study on 2-substituted piperazines highlighted that the conformational preference can control binding to biological targets. nih.gov While direct crystallographic data on this compound provides definitive bond lengths and angles, computational modeling allows for the study of its dynamic behavior in different environments, such as in solution.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Most Stable Conformation | Chair | Molecular Mechanics |
| Boc Group Orientation | Predominantly Equatorial | Steric Hindrance Analysis |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations are fundamental for understanding its reactivity and spectroscopic properties.
DFT studies on the closely related 1-Boc-piperazine-2-carboxylic acid have revealed that the Boc group exerts an electron-withdrawing effect, which can influence the reactivity of the piperazine ring and its substituents. For this compound, this effect would be amplified due to the presence of two Boc groups.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. Theoretical calculations of these frontier molecular orbitals are crucial in predicting the behavior of molecules in chemical reactions. derpharmachemica.comyoutube.com
Table 2: Calculated Electronic Properties for this compound
| Property | Predicted Value (eV) | Computational Method |
|---|---|---|
| HOMO Energy | -6.5 | DFT/B3LYP/6-31G(d) |
| LUMO Energy | 1.2 | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.7 | DFT/B3LYP/6-31G(d) |
Note: The values in this table are representative and based on typical results for similar organic molecules, as specific computational results for this compound were not available in the cited literature.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
This compound serves as a versatile scaffold in the synthesis of new chemical entities with potential therapeutic applications. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the biological activity of its derivatives and guiding the design of more potent compounds.
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of derivatives of this compound, these models can predict how modifications to the piperazine core or the introduction of various substituents will affect their interaction with a biological target. For instance, 3D-QSAR studies on other piperazine derivatives have successfully correlated electrostatic and steric factors with their antagonistic effects. nih.gov
The process of building a QSAR model involves:
Creating a dataset of derivatives with known biological activities.
Calculating molecular descriptors for each compound, which can include electronic, steric, and hydrophobic parameters.
Developing a statistical model (e.g., using multiple linear regression or machine learning algorithms) that links the descriptors to the activity.
Validating the model to ensure its predictive power.
Computational studies on piperidine and piperazine-based compounds have utilized molecular docking and molecular dynamics simulations to understand their binding modes with target proteins, such as the sigma-1 receptor. nih.govrsc.org These insights are invaluable for structure-based drug design and can be used to refine SAR hypotheses. By understanding the key interactions between a ligand and its receptor, medicinal chemists can design new derivatives of this compound with improved affinity and selectivity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Protecting Group Strategy for Piperazine (B1678402)
The primary and most widespread application of Di-tert-butyl piperazine-1,4-dicarboxylate is in the protection of the piperazine moiety during multi-step organic synthesis. The two nitrogen atoms in the piperazine ring are nucleophilic and reactive. In complex syntheses, it is often necessary to perform chemical transformations on other parts of a molecule without affecting the piperazine nitrogens.
The tert-butoxycarbonyl (Boc) groups serve as effective protecting groups by temporarily masking the reactivity of these nitrogen atoms. They form stable carbamate (B1207046) linkages that are resistant to many reagents, particularly bases, nucleophiles, and mild reducing agents. This protection allows for selective chemical modifications at other sites of the molecule. Once the desired transformations are complete, the Boc groups can be readily and cleanly removed under mild acidic conditions, regenerating the reactive secondary amine functions of the piperazine ring for subsequent reactions. This strategy of protection and deprotection is fundamental in the synthesis of complex molecules where piperazine is a core structural unit. researchgate.net The use of 1,4-Bis(Boc)piperazine is a key step in strategies designed to produce mono-substituted piperazines, as the selective removal of one Boc group allows for functionalization of a single nitrogen atom. chemicalbook.comchemicalbook.com
Precursor in the Synthesis of Complex Heterocyclic Systems
This compound serves as a foundational building block for the construction of more complex heterocyclic architectures. connectjournals.com The piperazine ring itself is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it opens pathways to a vast array of derivatives. connectjournals.com
For instance, research has demonstrated the synthesis of complex piperazine derivatives starting from simpler cyclic compounds like pyrazine-2-carboxylic acid, which involves hydrogenation and esterification steps to form a di-substituted piperazine intermediate. connectjournals.com Furthermore, the mono-protected version, 1-Boc-piperazine, which is often derived from the di-Boc compound, is a crucial intermediate for creating novel compounds with specific biological targets. chemicalbook.com It is used in coupling reactions with various aryl halides to generate arylpiperazine derivatives, which are precursors to compounds with potential dual receptor affinities, such as those targeting D2 and 5-HT1A receptors. chemicalbook.com The development of one-pot procedures to create enantiomerically pure substituted piperazines from N-protected amino acids further highlights the utility of the Boc-protected piperazine scaffold in generating chiral complexity. rsc.org
Intermediate in the Preparation of Functionalized Materials
The utility of the piperazine framework extends beyond pharmaceuticals into the realm of materials science. Functionalized piperazines can be incorporated into larger molecular structures to create materials with specific properties. While direct applications of this compound in final materials are less common, it serves as a critical intermediate for preparing the necessary functionalized precursors.
For example, related organosilicon derivatives of piperazine, such as 1,4-Bis(trimethylsilyl)piperazine, have been investigated as single-source precursors for the chemical vapor deposition (CVD) of silicon carbonitride (SiCₓNᵧ:H) thin films. mdpi.com The di-Boc compound is an ideal starting point for synthesizing such custom-designed precursors due to its enhanced solubility in organic solvents and the predictable reactivity of its protected nitrogens. After deprotection, the piperazine nitrogens can be functionalized with groups suitable for polymerization or surface grafting, enabling the creation of advanced polymers and functional coatings.
Application in Medicinal Chemistry Building Blocks
This compound is a versatile and indispensable intermediate for the synthesis of bioactive piperazine derivatives for medicinal chemistry. The piperazine ring is a common structural motif in many approved drugs due to its ability to form multiple hydrogen bonds, modulate water solubility and lipophilicity, and increase the basicity of a molecule, all of which are critical pharmacokinetic properties. connectjournals.com
The di-Boc piperazine scaffold is used to synthesize a wide range of medicinal chemistry building blocks. It is a precursor to 1-Boc-piperazine, which is used in the synthesis of piperazinyl amides and other derivatives with significant biological activity. chemicalbook.com For example, 1-Boc-piperazine is a key intermediate in the synthesis of compounds targeting various receptors and has been used to prepare Mannich bases evaluated for anticonvulsant activity. chemicalbook.comjgtps.com Moreover, it is a known intermediate in the synthesis of numerous drug substances and has been identified as an impurity in the manufacturing process of the anticancer drug Olaparib. chemicalbook.com The carbamate groups in the protected structure can also act as surrogates for peptide bonds, which can enhance cell membrane permeability and chemical stability, a valuable feature in modern drug design.
Table 2: Summary of Applications
| Application Area | Role of this compound | Example Product/System | Source(s) |
|---|---|---|---|
| Protecting Group Strategy | Masks reactivity of piperazine nitrogens | Selectively functionalized molecules | researchgate.net |
| Complex Heterocycle Synthesis | Starting material for multi-step synthesis | Substituted piperazines, arylpiperazines | chemicalbook.comconnectjournals.comrsc.org |
| Functionalized Materials | Intermediate for precursor synthesis | Precursors for SiCₓNᵧ:H films | mdpi.com |
| Medicinal Chemistry | Versatile building block for bioactive molecules | Drug intermediates (e.g., for Olaparib), Mannich bases | chemicalbook.comconnectjournals.comjgtps.com |
Biological and Pharmacological Research Applications of Di Tert Butyl Piperazine 1,4 Dicarboxylate Derivatives
Investigation of Antimicrobial Activities
The piperazine (B1678402) nucleus is a core component in many compounds investigated for antimicrobial properties. apjhs.comingentaconnect.comresearchgate.net Its derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi. researchgate.netnih.govjetir.org The development of resistance to existing antimicrobial agents has spurred research into new chemical entities, with piperazine derivatives emerging as a promising class of compounds. apjhs.combenthamdirect.com
Derivatives synthesized from the piperazine scaffold have been evaluated against a range of bacterial strains. Studies have shown that modifications to the piperazine ring can lead to compounds with significant antibacterial efficacy. nih.govacgpubs.org For instance, a series of N-alkyl and N-aryl piperazine derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov The introduction of different substituents allows for the fine-tuning of activity and specificity. benthamdirect.com Chalcones containing a piperazine moiety have also been synthesized and evaluated, with some derivatives showing potent activity against Staphylococcus aureus and Escherichia coli. derpharmachemica.com The structural versatility of piperazine facilitates the creation of large libraries of compounds for screening and identifying new antibacterial leads. apjhs.comnih.gov
| Derivative Type | Bacterial Strain | Efficacy Finding | Reference |
| N-Aryl/Alkyl Piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Showed significant activity against tested bacterial strains. | nih.gov |
| Piperazine-containing Chalcones | Staphylococcus aureus, Escherichia coli | Found to be potentially active against these bacteria. | derpharmachemica.com |
| Iminophosphorane Piperazines | Various bacteria | Showed promising anti-microbial activity with Streptomycin as a standard. | derpharmachemica.com |
| Thioether Pleuromutilin Analogues | General antibacterial | Displayed excellent in-vitro and in-vivo antibacterial activities. | derpharmachemica.com |
In addition to antibacterial effects, piperazine derivatives have been a focus of antifungal drug discovery. acgpubs.orgresearchgate.net The emergence of invasive fungal infections, particularly in immunocompromised patients, necessitates the development of new antifungal agents. nih.gov Triazole compounds, a major class of antifungals, have been modified by incorporating a piperazine moiety to enhance their activity and spectrum. nih.gov For example, novel triazole derivatives with piperazine side chains, designed as analogues of fluconazole, were synthesized and tested against eight human pathogenic fungi. nih.gov Several of these compounds exhibited significant antifungal activity, with some showing a lower minimum inhibitory concentration (MIC) against Candida albicans than the standard drug, fluconazole. nih.gov Another study reported that synthesized piperazine derivatives showed significant activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org
| Derivative Type | Fungal Strain | Efficacy Finding (MIC) | Reference |
| Piperazine Derivatives | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Showed less activity compared to antibacterial effects. | nih.gov |
| Piperazine-containing Chalcones | Candida albicans | Most potent compound had an MIC of 2.22 µg/mL. | derpharmachemica.com |
| Substituted Piperazines | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many synthesized compounds showed significant antifungal properties. | acgpubs.org |
| Triazole-Piperazine Analogues | Candida albicans 14053 | Compounds 1d and 1i had an MIC80 of 0.25 μg/mL, four times lower than Fluconazole. | nih.gov |
Receptor Binding Affinity Studies of Derived Compounds
The piperazine scaffold is a key pharmacophore for compounds targeting various receptors in the central nervous system (CNS) and other biological systems. ijrrjournal.comnih.gov Derivatives are frequently evaluated for their binding affinity to specific receptors to identify potential treatments for a range of disorders. Studies have explored the affinity of piperazine derivatives for sigma (σ) receptors, serotonin (B10506) (5-HT) receptors, and dopamine (B1211576) (D2) receptors. ijrrjournal.comnih.govnih.gov For example, a series of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine derivatives were synthesized and showed high affinity for σ1 receptors. nih.gov One such derivative was identified with a 96-fold selectivity for σ1 over σ2 receptors, with a Ki value of 0.96 nM for σ1. nih.gov Similarly, N-phenylpiperazine derivatives have been studied for their binding to α1A-adrenoceptors, where the interaction was found to be driven by hydrogen bonds and electrostatic forces. rsc.org The ability to modify the piperazine structure allows for the optimization of receptor affinity and selectivity. scilit.comnih.gov
| Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |
| Phenylacetamide Piperazine | σ1 Receptor | 181 nM | nih.gov |
| Arylalkylsulfonyl Piperazine | σ1 Receptor | 0.96 nM | nih.gov |
| Arylalkylsulfonyl Piperazine | σ2 Receptor | 91.8 nM | nih.gov |
| 1-[2-(4-Methoxyphenyl) phenyl] piperazine | 5-HT7 Receptor | Nanomolar range | ijrrjournal.com |
Role of Piperazine Core in Modulating Biological Activity
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules and its ability to interact with multiple biological targets. researchgate.netnih.govresearchgate.net Its structural and physicochemical properties play a crucial role in modulating the biological activity of the derivatives. The two nitrogen atoms at opposite positions in the six-membered ring can act as hydrogen bond acceptors and donors, contributing to target affinity and specificity. scilit.comnih.govbohrium.com The piperazine core can also improve the pharmacokinetic properties of a drug candidate, such as its water solubility and oral bioavailability. scilit.comnih.gov Its conformational flexibility allows it to adopt different shapes to fit into various binding pockets. nih.gov By making substitutions at the N1 and N4 positions, chemists can systematically alter the steric, electronic, and lipophilic properties of the molecule to enhance its potency and selectivity. scilit.comnih.gov For instance, incorporating electron-withdrawing groups has been shown to enhance antibacterial activity in some piperazine derivatives. benthamdirect.com
Development of Therapeutically Relevant Piperazine-Containing Scaffolds
The versatility of the piperazine ring has led to its incorporation into a vast number of scaffolds for the development of new therapeutic agents. nih.govbenthamdirect.com It is a key structural element in drugs for various diseases, including cancer, infectious diseases, and CNS disorders. tubitak.gov.trnih.gov The ability to easily synthesize a wide range of derivatives from a common piperazine core makes it an attractive scaffold for drug discovery programs. ingentaconnect.comnih.gov Contemporary medicinal chemistry strategies, such as molecular hybridization, often utilize the piperazine moiety to link different pharmacophores, creating hybrid molecules with potentially enhanced or dual activities. nih.gov The development of piperazine-containing scaffolds is also prominent in the search for new anti-HIV agents, where the piperazine ring plays a key role in the pharmacophore responsible for inhibiting the virus at various stages of its life cycle. nih.gov The continuous exploration of new synthetic methodologies and the understanding of structure-activity relationships of piperazine derivatives contribute to the ongoing development of novel and effective therapeutics. scilit.comnih.gov
Future Research Directions and Emerging Trends
Novel Synthetic Routes for Enhanced Efficiency
The traditional synthesis of N-protected piperazines often involves the direct reaction of piperazine (B1678402) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). chemicalbook.comgoogle.com However, these methods can suffer from low yields and high costs due to the formation of byproducts and the need for extensive purification. chemicalbook.com To address these limitations, research is actively pursuing more efficient and selective synthetic strategies.
One innovative approach begins with diethylamine and proceeds through a three-step sequence of chlorination, Boc protection, and cyclization. chemicalbook.com This method has been reported to achieve yields exceeding 93.5% with high purity, utilizing mild conditions and readily available materials, making it suitable for industrial-scale production. chemicalbook.com Another refinement to traditional methods involves reacting piperazine with an acid, such as acetic acid, to form a salt before acylation, which improves the selectivity for the desired mono-protected or di-protected product. chemicalbook.com
Optimized batch synthesis protocols also contribute to enhanced efficiency by carefully controlling reaction parameters. For the di-protection of piperazine, using a slight excess of Boc-anhydride (approximately a 2.2:1 molar ratio to piperazine) helps ensure the reaction goes to completion. Furthermore, solvent-free methods catalyzed by iodine have been developed for N-Boc protection, offering good yields and aligning with green chemistry principles. lifechempharma.com
| Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Key Advantages |
|---|---|---|---|---|
| Traditional Method | Anhydrous Piperazine | Di-tert-butyl dicarbonate (Boc-anhydride) | Variable, often low | Direct, well-established |
| Diethylamine Route | Diethylamine | Chlorinating agent, Boc-anhydride, Ammonia (B1221849) | >93.5% | High yield and purity, mild conditions chemicalbook.com |
| Salt Formation Method | Piperazine | Acetic acid, Boc-anhydride | Improved | Enhanced selectivity chemicalbook.com |
| Iodine-Catalyzed Method | Piperazine | Boc-anhydride, Iodine | ~80% | Solvent-free lifechempharma.com |
Exploration of New Derivatization Pathways
The piperazine scaffold is a privileged structure in medicinal chemistry, but its structural diversity has historically been limited to substitutions at the nitrogen positions. mdpi.comresearchgate.net A significant emerging trend is the C–H functionalization of the piperazine ring itself, which allows for the direct attachment of substituents to the carbon atoms. mdpi.com
Photoredox catalysis has emerged as a powerful tool for these transformations, enabling the C–H arylation, alkylation, and vinylation of Boc-protected piperazines under mild conditions. mdpi.comresearchgate.net These methods provide novel avenues to synthesize piperazine derivatives with unique substitution patterns, expanding the accessible chemical space for drug discovery. mdpi.com For instance, photoredox methods can be used to couple N-Boc piperazines with 1,4-dicyanobenzenes to create α-aryl-substituted piperazines. mdpi.com
Beyond C-H functionalization, other derivatization strategies are being explored:
Direct Lithiation: Methods for the direct, diastereoselective α-C–H lithiation of N-Boc piperazines have been developed, allowing for the introduction of various electrophiles onto the piperazine ring. mdpi.com
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry," is being used to synthesize novel 1,2,3-triazole-containing piperazine derivatives with high efficiency and significantly reduced reaction times. nih.gov
Coupling Reactions: The Boc-protected piperazine core remains a key building block for established derivatization techniques like the Buchwald-Hartwig coupling with aryl halides, which is widely used to synthesize arylpiperazine derivatives. chemicalbook.comlifechempharma.com
| Pathway | Description | Key Reagents/Conditions | Type of Derivative Formed |
|---|---|---|---|
| Photoredox C-H Functionalization | Directly adds substituents to the carbon backbone of the piperazine ring. mdpi.com | Photocatalysts (e.g., Iridium complexes), light | α-Aryl, α-Alkyl, α-Vinyl piperazines |
| Direct α-C–H Lithiation | Creates a nucleophilic site on the carbon adjacent to a nitrogen for reaction with electrophiles. mdpi.com | Strong bases (e.g., organolithium reagents) | α-Substituted piperazines |
| Click Chemistry | Efficiently links an alkyne-functionalized piperazine with an azide to form a triazole ring. nih.gov | Copper(I) catalyst, DIPEA | 1,2,3-Triazole piperazine carboxylates |
| Buchwald-Hartwig Coupling | Forms a carbon-nitrogen bond between the piperazine and an aryl group. lifechempharma.com | Palladium catalyst, phosphine ligands | Arylpiperazines |
Advanced Applications in Drug Discovery and Development
The piperazine ring is the third most common nitrogen-containing heterocycle found in pharmaceuticals, and Di-tert-butyl piperazine-1,4-dicarboxylate is a cornerstone for accessing these structures. mdpi.comorganic-chemistry.org Its role as a stable building block allows for the construction of complex molecules with diverse biological activities. nbinno.com
A major area of application is in the development of therapies for central nervous system (CNS) disorders. Boc-piperazine is a key intermediate in the synthesis of compounds designed to have dual affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, a strategy for treating psychiatric conditions like schizophrenia. chemicalbook.comnbinno.comgoogle.com Piperazine derivatives are also being investigated for anxiolytic and antidepressant-like effects. researchgate.netnih.gov
The applications extend well beyond the CNS. Research has demonstrated the utility of piperazine derivatives, synthesized from Boc-protected intermediates, in a wide range of therapeutic areas:
Metabolic Disorders: Novel piperazine derivatives have been synthesized and identified as potential agonists for GPR119, a target for the treatment of type-2 diabetes. nih.gov
Infectious Diseases: The compound is used to create indazole inhibitors of DNA gyrase, an enzyme essential for bacterial survival, highlighting its potential in developing new antibacterial agents. lifechempharma.com
Oncology: The piperazine moiety is a key component of numerous kinase inhibitors used in cancer treatment. mdpi.com
The expansion of derivatization techniques, especially C–H functionalization, is expected to further broaden the applications of piperazine-containing compounds in drug discovery by enabling the synthesis of previously inaccessible molecular architectures. mdpi.com
| Therapeutic Area | Biological Target/Application | Role of Boc-Piperazine |
|---|---|---|
| Psychiatric Disorders | Dual D2/5-HT1A receptor ligands chemicalbook.comnbinno.comgoogle.com | Key intermediate for synthesizing the core piperazine structure. |
| Type-2 Diabetes | GPR119 agonists nih.gov | Scaffold for building novel triazole derivatives. |
| Bacterial Infections | Indazole inhibitors of DNA gyrase lifechempharma.com | Component in the synthesis of the inhibitor molecule. |
| Central Nervous System | Anxiolytic and antidepressant-like agents researchgate.netnih.gov | Core structure for derivatives with CNS activity. |
| Cancer | Kinase inhibitors mdpi.com | Precursor for N,N′-dialkylpiperazine structures. |
Integration with Green Chemistry Principles in Synthesis
In line with the global push for sustainable practices, a significant trend in the synthesis of this compound and its derivatives is the integration of green chemistry principles. The goals are to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Several of the novel synthetic routes contribute directly to these objectives:
Solvent-Free Reactions: Methods that eliminate the need for solvents are inherently greener. The iodine-catalyzed N-Boc protection of piperazine and certain amidation reactions using 1-Boc-piperazine can be performed without a solvent, reducing waste and simplifying purification. chemicalbook.comlifechempharma.comnbinno.com
Use of Greener Solvents: When solvents are necessary, the focus is shifting towards more environmentally benign options. Some procedures utilize water and methanol (B129727), which are preferable to chlorinated solvents. chemicalbook.com In certain cases, piperazine itself can be used as the solvent, which is a cost-effective and eco-friendly approach. organic-chemistry.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Photoredox catalysis, for example, uses light to drive reactions and is considered a sustainable method. mdpi.comorganic-chemistry.org The development of heterogeneous catalysts that can be easily recovered and reused also represents a significant step forward in sustainable synthesis. nih.gov
Atom Economy: Synthetic routes are being designed to maximize the incorporation of starting material atoms into the final product. The one-pot synthesis of monosubstituted piperazines is an example of a procedure that improves efficiency and reduces waste. nih.gov
Avoiding Hazardous Reagents: New methods are emerging that obviate the need for dangerous or toxic reagents. For instance, a metal-free approach to synthesizing cyclic ureas using Boc anhydride (B1165640) has been developed, highlighting a move towards safer chemical processes. rsc.org
| Green Principle | Synthetic Approach | Benefit |
|---|---|---|
| Waste Prevention (Solvent-Free) | Iodine-catalyzed N-Boc protection lifechempharma.com | Eliminates solvent waste, simplifies workup. |
| Safer Solvents & Auxiliaries | Using piperazine as the reaction solvent organic-chemistry.org | Reduces use of volatile organic compounds. |
| Design for Energy Efficiency | Photoredox catalysis mdpi.com | Uses light as an energy source, often proceeds at room temperature. |
| Use of Renewable Feedstocks / Catalysis | Heterogeneous, reusable catalysts nih.gov | Reduces catalyst waste and cost. |
| Inherently Safer Chemistry | Metal-free carbonylation using Boc anhydride rsc.org | Avoids toxic heavy metals and hazardous reagents. |
Q & A
Q. What are the key synthetic methodologies for preparing Di-tert-butyl piperazine-1,4-dicarboxylate?
The synthesis typically involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc-protecting groups are introduced sequentially to ensure regioselectivity. Reaction parameters such as temperature (0–25°C), solvent (tetrahydrofuran or dichloromethane), and base (triethylamine or DMAP) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. How is the purity and structural integrity of this compound validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate for synthesizing bioactive piperazine derivatives. The tert-butyl groups enhance solubility in organic solvents, while the dicarboxylate backbone allows selective deprotection for functionalization (e.g., coupling with pharmacophores via amidation or alkylation) .
Advanced Research Questions
Q. How can researchers address low yields during Boc protection of piperazine?
Common issues include incomplete reaction or side-product formation (e.g., mono-Boc derivatives). Strategies:
Q. What analytical challenges arise in characterizing byproducts, and how are they resolved?
Byproducts like mono-Boc derivatives or tert-butyl cleavage products may co-elute during chromatography. Resolution methods:
- LC-MS/MS : Differentiates by molecular weight and fragmentation patterns.
- 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations to confirm Boc group positioning.
- X-ray crystallography (if crystals are obtainable): Provides unambiguous structural confirmation .
Q. How do structural modifications of piperazine derivatives influence biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the piperazine ring enhances receptor binding affinity in kinase inhibitors.
- Deprotection strategies : Selective removal of one Boc group enables conjugation with targeting moieties (e.g., fluorophores for imaging).
- Comparative studies : Piperazine derivatives with bulkier substituents (e.g., benzodioxane) show improved metabolic stability in vivo .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the biological activity of piperazine derivatives?
Discrepancies often stem from:
- Structural variations : Minor changes (e.g., tert-butyl vs. ethyl carboxylates) alter pharmacokinetics.
- Assay conditions : Varying cell lines or enzyme concentrations in inhibition studies.
- Resolution : Standardize assays (e.g., IC₅₀ under identical pH/temperature) and validate with orthogonal techniques (SPR, ITC) .
Methodological Tables
Q. Table 1: Optimization of Boc Protection Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Boc₂O:Piperazine Ratio | 2.2:1 | Increases to 85% |
| Solvent | Anhydrous THF | Reduces hydrolysis |
| Catalyst | DMAP (0.1 equiv) | Accelerates reaction |
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (s, 18H) | tert-butyl |
| ¹³C NMR | δ 155.2 (C=O) | Carboxylate |
| HRMS (ESI+) | m/z 309.1784 [M+Na]⁺ | C₁₄H₂₆N₂O₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
